molecular formula C18H26N2O3S2 B2624367 (E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 2380195-89-9

(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

Cat. No.: B2624367
CAS No.: 2380195-89-9
M. Wt: 382.54
InChI Key: NFIYJDNDRQPHML-GIDUJCDVSA-N
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Description

(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thian ring, and a phenylethene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine and thian intermediates, followed by their coupling with the phenylethene sulfonamide group.

    Morpholine Intermediate Preparation: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Thian Intermediate Preparation: The thian ring can be synthesized by the reaction of a thiol with an appropriate alkyl halide.

    Coupling Reaction: The morpholine and thian intermediates are then coupled with the phenylethene sulfonamide group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethene group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-morpholin-4-yl-phenyl)-1-phenyl-propenone
  • Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium, iodide
  • 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Uniqueness

(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide is unique due to its combination of a morpholine ring, a thian ring, and a phenylethene sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-13-24-14-8-18)20-9-11-23-12-10-20/h1-6,15,19H,7-14,16H2/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYJDNDRQPHML-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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